N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide
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Overview
Description
“N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been studied for their potential biological activities and as optical materials .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . Each compound crystallizes with two independent but similar amino tautomers in the asymmetric units .Chemical Reactions Analysis
Benzothiazole derivatives have been studied for their chemical reactions. For example, blue shifts were observed in the π–π* transition which could be as a result of removal of lone pair of electron on the electronegative atoms of the ligand upon coordination .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been analyzed using various techniques. For example, NMR spectra were recorded in DMSO-d6 solution at room temperature .Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2OS2/c1-13-12-14(23-26-17-7-3-5-9-19(17)29-23)10-11-16(13)25-22(27)21-20(24)15-6-2-4-8-18(15)28-21/h2-12H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHSKVOYBWCWSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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